molecular formula C20H23N3O5S B2606451 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 899999-15-6

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2606451
CAS RN: 899999-15-6
M. Wt: 417.48
InChI Key: ITFLOSBRMVJCCJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the oxalamide core. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin, morpholino, and thiophene groups. Each of these groups has distinct reactivity patterns, which could influence how this compound behaves in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin, morpholino, and thiophene groups. For example, the presence of these groups could influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthetic Chemistry and Catalysis

One study details the synthesis of compounds with a structure analogous to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, focusing on their catalytic activities. The research outlines how these compounds facilitate the alkylation of cyclic amines with alcohols, showcasing their efficiency in catalysis and potential for industrial application in creating more complex molecules (Öznur Doğan Ulu, Gürbüz, & Özdemir, 2017).

Enzyme Inhibition for Therapeutic Applications

Another aspect of research on such compounds involves their enzyme inhibitory potential, particularly against enzymes like acetylcholinesterase and α-glucosidase. This has significant implications for therapeutic applications, such as treating conditions like Alzheimer's disease or diabetes by modulating enzyme activity. The study synthesizes a series of compounds with the benzodioxane and acetamide moieties, demonstrating substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. This suggests potential for these compounds in developing new treatments for related diseases (M. Abbasi et al., 2019).

Anticancer Potential

The anticancer potential of compounds similar to this compound has also been explored. For example, derivatives were synthesized and evaluated for their anticancer activities against colon HCT-116 human cancer cell lines. Certain compounds displayed potent activity, underscoring the potential of these chemical structures in anticancer drug development (M. Abdel-Motaal, Asmaa L. Alanzy, & M. Asem, 2020).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to provide detailed information on its potential hazards .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and potential biological activity .

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c24-19(20(25)22-14-3-4-16-17(12-14)28-10-9-27-16)21-13-15(18-2-1-11-29-18)23-5-7-26-8-6-23/h1-4,11-12,15H,5-10,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFLOSBRMVJCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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